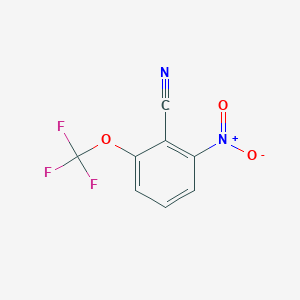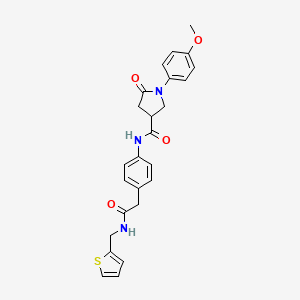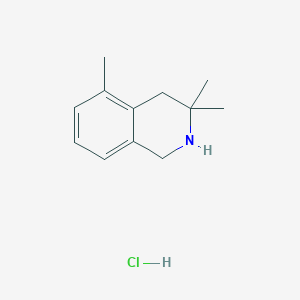
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound that has been used in the synthesis of new azo dyes . These dyes are based on 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and N-substituted tetrazoles .
Synthesis Analysis
A new procedure for the synthesis of azo dyes based on 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline and 1- or 2-substituted tetrazoles has been developed . This procedure results in a crucial increase in the yields of the target compounds .Molecular Structure Analysis
The structures of the synthesized dyes containing Me, But, and Ad substituents at the 1 and 2 positions of the tetrazole moiety were established by NMR spectroscopy and X-ray diffraction analysis . The most stable conformations of the dyes depending on the substituent and the solvent were determined .Chemical Reactions Analysis
The electronic absorption spectra in different solvents were characterized experimentally and theoretically . The introduction of electron-donating or -withdrawing groups into the azobenzene molecule and the use of fused aromatic and heterocyclic structures cause a bathochromic shift of the long-wavelength absorption band, an increase in the absorption coefficient of these compounds, and a change in the lifetime of structural isomers .Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Derivatives
- An effective method for the synthesis of substituted 8-(pyrazolo[3,4-d]pyrimidin-6-yl)-2,2,4-trimethyl-1,2-dihydroquinolines was developed, highlighting the versatility of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in creating new chemical compounds (Medvedeva et al., 2018).
Antioxidant and Stabilizer Properties
- Studies on 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a related compound) indicate its role as an antioxidant and stabilizer in polymers. Its oxidation products were analyzed, providing insights into its chemical behavior and potential applications (Taimr et al., 1991).
Photoreaction Kinetics
- The kinetics and mechanism of photoinduced addition of water and methanol to 2,2,4-trimethyl-1,2-dihydroquinoline were studied. This research aids in understanding the chemical behavior of similar compounds under light exposure (Nekipelova et al., 2002).
Mechanism of Antioxidant Action
- Detailed study of the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with alkylperoxyls revealed the mechanism of its antioxidant action. This provides valuable information for the potential use of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in similar applications (Taimr, 1994).
Chromatographic Analysis
- The chromatographic behavior of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its transformation products was analyzed. This research is crucial for understanding the stability and analysis of similar compounds (Taimr & Prusíková, 1991).
Photoinduced Addition Studies
- A study on the mechanism of photoinduced Markovnikov addition of water and methanol to 2,2,4-trimethyl-8-methoxy-1,2-dihydroquinoline provides insights into its reaction under light, which could be relevant for similar compounds (Nekipelova et al., 2002).
Growth Stimulators for Woody Plants
- The effect of synthesized organic compounds of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives on the growth of ornamental woody plants was studied. This application suggests potential agricultural uses for 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Vostrikova et al., 2020).
Mitochondrial Respiratory Chain Effects
- The inhibitory effect of the antioxidant ethoxyquin on electron transport in the mitochondrial respiratory chain was examined. Understanding such biochemical interactions is critical for evaluating the impact of similar compounds on biological systems (Reyes et al., 1995).
Zukünftige Richtungen
The future directions of research on 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline could involve further exploration of its properties and potential applications, particularly in the synthesis of new azo dyes . The development of new synthesis methods could also be a promising area of future research .
Wirkmechanismus
Target of Action
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is primarily used in the synthesis of azo dyes . The compound’s primary targets are the molecules involved in the dye synthesis process, particularly those that interact with the azo group .
Mode of Action
The compound interacts with its targets through a process known as azo-coupling . This involves the formation of azo dyes through the reaction of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline with 1- or 2-substituted tetrazoles . The resulting azo dyes have different properties depending on the substituents at the 1 and 2 positions of the tetrazole moiety .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of azo dyes . The azo dyes synthesized using this compound can be used in various applications, including textile industries for fiber coloration, coloration of plastics, food industry, and as indicators .
Result of Action
The primary result of the action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is the synthesis of azo dyes with varying properties . These dyes can exhibit different colors and stability depending on the substituents at the 1 and 2 positions of the tetrazole moiety .
Action Environment
The action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline can be influenced by various environmental factors. For instance, the yield of the target compounds can be significantly increased under certain conditions . Additionally, the stability of the resulting azo dyes can be affected by factors such as light, heat, and pH .
Eigenschaften
IUPAC Name |
8-methoxy-2,2,4-trimethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCENDXMOILSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)
![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)

![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)